Arbidol Hydrochloride
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Overview
Description
It is used for the prevention and treatment of various viral infections, including influenza A and B, hepatitis C, and other respiratory viruses . Arbidol hydrochloride has gained attention for its potential efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 .
Mechanism of Action
Target of Action
Arbidol Hydrochloride (also known as Umifenovir) primarily targets the viral hemagglutinin (HA) . HA is a type of viral protein that plays a crucial role in the entry of the virus into host cells . It also targets the 2,5-oligoadenylate synthetase , an enzyme that plays a role in the innate immune response to viral infections .
Mode of Action
This compound acts by preventing the fusion of the viral envelope with the host cell membrane, thereby blocking the replication of the virus . It specifically prevents the contact, adhesion, and fusion between the influenza virus envelope and the host cell membrane . It also targets the SARS-CoV-2 spike protein and prevents its trimerization, which is key for host cell adhesion and hijacking .
Biochemical Pathways
This compound affects multiple biochemical pathways. It activates 2,5-oligoadenylate synthetase, which leads to the degradation of viral RNA . It also interferes with virus entry and membrane fusion, as well as downregulating N-glycans on the cell surface . Furthermore, it has immunomodulatory, interferon-induction, and antioxidant properties .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It has been found that the solubility and release of this compound can be markedly improved when complexed with β-cyclodextrin in the presence of poloxamer 188 . This suggests that the bioavailability of this compound can be significantly increased through complexation with β-cyclodextrin and poloxamer 188 .
Result of Action
The action of this compound results in molecular and cellular effects that inhibit viral replication. It prevents the influenza virus shell from contacting, adhering, and fusing with the host cell membrane . It also has the effect of an immunomodulator and has special antiviral activity against influenza A and influenza B . Furthermore, it stimulates humoral and cell-mediated immunity, helps the phagocytic action of macrophages, and heightens the body’s ability to fight infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH environment can affect the fusion of the virus envelope with the host cell membrane . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arbidol hydrochloride involves several key steps:
Hydroxylation Reaction: Starting with 3-iodo-4-nitrophenol, acetyl chloride is used to obtain a hydroxylated compound.
Substitution Reaction: The hydroxylated compound reacts with ethyl acetoacetate under alkaline conditions to form an intermediate.
Reduction-Condensation Reaction: The intermediate undergoes reduction and condensation in the presence of acetic acid and iron powder to synthesize an indole ring.
N-Methylation Reaction: The indole ring compound is methylated using dimethyl sulfate.
Di-Bromination Reaction: The methylated compound is brominated in carbon tetrachloride using bromine.
Thiophenol Reaction: The brominated compound reacts with thiophenol under alkaline conditions, followed by acidification to obtain another intermediate.
Mannich Reaction: The intermediate undergoes a Mannich reaction in the presence of dimethylamine and formaldehyde.
Acidification: The final product, this compound, is obtained by acidifying the compound in hot acetone.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield, purity, and cost-effectiveness while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Arbidol hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., thiophenol).
Major Products Formed
The major products formed from these reactions include various intermediates leading to the final product, this compound .
Scientific Research Applications
Arbidol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiviral mechanisms and drug interactions.
Biology: Investigated for its effects on viral replication and immune modulation.
Medicine: Used in the treatment and prevention of viral infections, including influenza and COVID-19.
Industry: Employed in the development of antiviral formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another antiviral used for the treatment of influenza.
Favipiravir: An antiviral used for the treatment of influenza and investigated for COVID-19.
Uniqueness
Arbidol hydrochloride is unique due to its dual activity as a direct antiviral and host-targeting agent. It has shown efficacy against a wide range of enveloped and non-enveloped viruses, making it a versatile antiviral agent .
Properties
CAS No. |
131707-23-8 |
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Molecular Formula |
C22H28BrClN2O4S |
Molecular Weight |
531.9 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C22H25BrN2O3S.ClH.H2O/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;;/h6-11,26H,5,12-13H2,1-4H3;1H;1H2 |
InChI Key |
PLWQHPWNKPKQJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.O.Cl |
Pictograms |
Irritant |
Purity |
99% |
solubility |
Soluble in DMSO, not in water |
Synonyms |
Arbidol Hydrochloride; 131707-23-8; Arbidol HCl; Umifenovir hydrochloride; Arbidol (hydrochloride); Umifenovir HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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